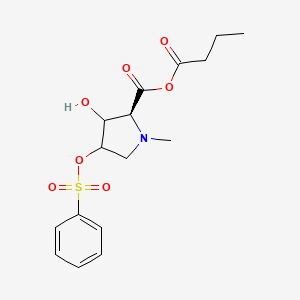

Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride

Description

Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a complex pyrrolidine-derived anhydride characterized by its stereospecific (2S) configuration, a 3-hydroxy group, a 1-methyl substituent, and a 4-(phenylsulfonyl)oxy moiety. The phenylsulfonyloxy group may enhance stability or modulate solubility, while the hydroxyl and methyl groups contribute to stereoelectronic effects and molecular interactions.

Properties

Molecular Formula |

C16H21NO7S |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

butanoyl (2S)-4-(benzenesulfonyloxy)-3-hydroxy-1-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C16H21NO7S/c1-3-7-13(18)23-16(20)14-15(19)12(10-17(14)2)24-25(21,22)11-8-5-4-6-9-11/h4-6,8-9,12,14-15,19H,3,7,10H2,1-2H3/t12?,14-,15?/m0/s1 |

InChI Key |

UGGNZFNKVMPVON-BLZCZZARSA-N |

Isomeric SMILES |

CCCC(=O)OC(=O)[C@@H]1C(C(CN1C)OS(=O)(=O)C2=CC=CC=C2)O |

Canonical SMILES |

CCCC(=O)OC(=O)C1C(C(CN1C)OS(=O)(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often require precise control of temperature, pressure, and reagent concentrations to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and scalability. The use of advanced technologies and automation can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the outcome and yield of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemical Applications

Synthesis and Reactivity

This compound serves as a versatile building block in organic synthesis. It can undergo several types of chemical reactions, including:

- Oxidation : Can yield carboxylic acids or ketones depending on the reagents used.

- Reduction : Modifies functional groups, forming alcohols or amines.

- Substitution : The phenylsulfonyl group can be replaced through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. The conditions such as temperature and solvent significantly influence the reaction outcomes.

Biological Applications

Biological Activity

Research indicates that Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride may have notable biological activities. Its interactions with biomolecules are being studied for potential therapeutic applications:

- Antimicrobial Properties : Preliminary studies suggest it may exhibit activity against certain pathogens.

- Anti-inflammatory Effects : Investigations into its ability to modulate inflammatory responses are ongoing.

Medicinal Applications

Drug Development

The compound is under investigation as a precursor in drug synthesis. Its unique structure allows for modifications that could lead to new therapeutic agents. For instance:

- Potential Anti-cancer Agents : Its derivatives are being explored for their efficacy in cancer treatment.

- Neurological Disorders : Research is being conducted on its effects on neuroprotective pathways.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals with unique properties. Its application includes:

- Polymer Chemistry : Used in synthesizing polymers with specific functionalities.

- Agricultural Chemicals : Potential use in developing eco-friendly pesticides and herbicides.

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives from this compound through oxidation and reduction processes. The derivatives showed enhanced biological activity against selected pathogens.

Case Study 2: Drug Development

Research published in a peer-reviewed journal explored the compound's role as a precursor in synthesizing novel anti-cancer agents. The results indicated a significant increase in efficacy compared to existing treatments.

Mechanism of Action

The mechanism of action of Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can participate in various chemical reactions, while the pyrrolidine ring provides structural stability and reactivity. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

To contextualize its properties, this section compares the target compound with two classes of structurally related molecules: pyrrolidine carboxamides (from patent applications) and pyrimidine carboxylic acids (from safety data sheets).

Structural and Functional Group Analysis

Key Observations:

Anhydride vs. Carboxamide Reactivity : The target anhydride’s electrophilic carbonyl groups make it more reactive than carboxamide derivatives (e.g., Example 30), which are stabilized by resonance . This positions the anhydride as a superior acylating agent but necessitates stringent handling.

Stereochemical Complexity : The (2S) configuration in the target compound and Example 30 highlights the role of stereochemistry in biological activity or synthetic pathways .

Phenylsulfonyloxy vs. Thiazolyl-Benzyl Groups : The phenylsulfonyloxy group in the anhydride may improve solubility in polar aprotic solvents compared to the lipophilic thiazolyl-benzyl group in Example 30, influencing substrate compatibility in reactions.

Its carboxylic acid group is less reactive than the anhydride, favoring applications in salt formation or ester production.

Biological Activity

Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in various medical contexts, particularly in neurology and pharmacology.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its biological significance in many pharmaceuticals. The presence of a sulfonyl group and a carboxylic anhydride enhances its reactivity and potential interactions with biological targets.

Anticonvulsant Activity

Recent studies have indicated that compounds structurally similar to butyric anhydride exhibit significant anticonvulsant properties. For instance, derivatives of pyrrolidine have been shown to interact with GABA_A receptors, leading to increased inhibitory neurotransmission, which is beneficial in seizure management. A study demonstrated that certain pyrrolidine derivatives had protective effects against pentylenetetrazole-induced seizures in mice, suggesting that butyric anhydride may share similar mechanisms of action .

Neuroprotective Effects

Research highlights the neuroprotective potential of butyric acid derivatives. In animal models, these compounds have been associated with reduced neuronal damage and improved outcomes following ischemic events. The mechanism is thought to involve modulation of inflammatory pathways and enhancement of mitochondrial function, thereby protecting against oxidative stress .

Antitumor Activity

Emerging evidence suggests that butyric anhydride may possess anticancer properties. Compounds with similar structures have shown the ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This effect may be mediated through the regulation of gene expression related to cell cycle control and apoptosis .

Case Studies

- GABA_A Receptor Modulation : The compound may enhance GABAergic activity, leading to increased inhibition of neuronal excitability.

- Anti-inflammatory Effects : By modulating inflammatory responses, it could protect neurons from damage during pathological conditions.

- Apoptotic Pathways : The ability to induce apoptosis in cancer cells suggests a role in regulating cell survival pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.